molecular formula C8H6BrNO B137507 5-Bromo-2-methoxybenzonitrile CAS No. 144649-99-0

5-Bromo-2-methoxybenzonitrile

Cat. No. B137507
CAS RN: 144649-99-0
M. Wt: 212.04 g/mol
InChI Key: LOASAXVECBZCRJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzonitrile (5B2MOBN) is a compound that has been studied for various applications, including its potential use in organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzonitrile framework. This structure is of interest due to its potential reactivity and utility in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 5B2MOBN has been reported in the literature. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate, with an overall yield of 67% . Another synthesis involved the preparation of a precursor for PET radioligand [18F]SP203, which utilized a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These syntheses demonstrate the feasibility of constructing bromo-methoxybenzonitrile derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure of 5B2MOBN has been investigated using Density Functional Theory (DFT). Quantum mechanical calculations were performed to predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. The FT-IR and FT-Raman spectra of 5B2MOBN were recorded and analyzed, confirming the theoretical predictions .

Chemical Reactions Analysis

The reactivity of bromo-methoxybenzonitrile derivatives has been explored in various chemical reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles was studied, leading to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . Additionally, the reactivity of 3,5-dinitrobenzonitrile with sodium methoxide in methanol was reinvestigated, revealing the formation of methoxy(3,5-dinitrophenyl)methanimine through a catalytic reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5B2MOBN have been characterized through spectroscopic methods and theoretical calculations. The compound exhibits interesting Non-Linear Optical (NLO) properties, such as frequency doubling and Second Harmonic Generation (SHG), which were calculated using DFT methods . Furthermore, the crystal structure of a related compound, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene, was elucidated, revealing a trigonal bipyramidal coordination around the bismuth atom .

Scientific Research Applications

1. Spectroscopic and Second Harmonic Generations Studies

The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile has been investigated using Density Functional Theory (DFT). This study, which employed HF/B3LYP methods with a 6-311++G (2d,p) basis set, focused on its geometrical parameters (bond length, bond angle, and dihedral angle). The research revealed that this molecule exhibits properties suitable for Frequency Doubling and Second Harmonic Generation (SHG), highlighting its potential Non-Linear Optical (NLO) applications (Kumar & Raman, 2017).

2. Synthesis as a Key Intermediate of Febuxostat

This compound has been synthesized through a process involving bromination, cyanidation, and alkylation, using salicylaldehyde as the starting material. This synthesis, yielding an overall 47.7% yield, has been identified as suitable for industrial preparation due to its mild reaction conditions, facile operation, and relatively lower cost. This positions the compound as a crucial intermediate in the synthesis of Febuxostat, a notable application in pharmaceutical manufacturing (Meng Fan-hao, 2012).

3. Role in Herbicide Resistance in Transgenic Plants

A study involving the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) demonstrated its potential in developing herbicide resistance in transgenic plants. This was achieved by introducing a bacterial detoxification gene that metabolizes bromoxynil. The successful application of this method indicates a novel approach to enhancing herbicide resistance, which can have significant implications for agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Safety and Hazards

5-Bromo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has been studied for its potential in nonlinear optics for future applications . The hyperpolarizability of the first order determined with quantum chemical calculations illustrates the preferred compound as an effective agent in nonlinear optics .

properties

IUPAC Name

5-bromo-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASAXVECBZCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403079
Record name 5-bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144649-99-0
Record name 5-Bromo-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144649-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-Bromo-o-anisaldehyde (6.45 g), hydroxylamine hydrochloride (2.2 g), sodium acetate (4.1 g) and acetic acid (20 mL) was heated at 100° C. with stirring for 1 h. Acetic anhydride was added (20 mL) and the mixture was refluxed for 8 h. The reaction mixture was poured onto ice water and the mixture was made basic by the careful addition of 50% sodium hydroxide. The product was extracted with ether, the ether extracts were dried over magnesium sulfate and the sovent was removed in vacuo. The residue was crystallized from ether/hexane to afford 5-Bromo-2-methoxybenzonitrile.
Quantity
6.45 g
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reactant
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2.2 g
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reactant
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4.1 g
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 6.45 g 5-bromo-o-anisaldehyde, 2.2 g of hydroxylamine hydrochloride, 4.1 g of sodium formate and 20 mL formic acid were heated at 100° C. with stirring for 1 h. The reaction mixture was poured onto ice water and the mixture was made basic by the careful addition of 50% sodium hydroxide. The product was extracted with ether, the ether extracts were dried over magnesium sulfate and the solvent was removed in vacuo. The residue was crystallized from ether/hexane to afford 5-bromo-2-methoxybenzonitrile.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
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Quantity
4.1 g
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reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Bromine (13.7 g, 86.0 mmol) in CHCl3 (20 mL) was added to the solution of 2-(methyloxy)benzonitrile (10.9 g, 81.9 mmol) in CHCl3 (50 mL). The mixture was refluxed for 29 h. The reaction was allowed to cool to room temperature, and washed with saturated sodium bisulfite (50 mL), and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent afforded 5-bromo-2-(methyloxy)benzonitrile (12.4 g, 71%).
Quantity
13.7 g
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reactant
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10.9 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?

A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.

Q2: Why is this compound a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?

A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in this compound suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.

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